molecular formula C16H16N2OS B2498530 2-((3-phenoxypropyl)thio)-1H-benzo[d]imidazole CAS No. 433700-74-4

2-((3-phenoxypropyl)thio)-1H-benzo[d]imidazole

Cat. No.: B2498530
CAS No.: 433700-74-4
M. Wt: 284.38
InChI Key: IHHALNGWQIHMDL-UHFFFAOYSA-N
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Description

2-((3-phenoxypropyl)thio)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-phenoxypropyl)thio)-1H-benzo[d]imidazole typically involves the reaction of 2-mercaptobenzimidazole with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-((3-phenoxypropyl)thio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((3-phenoxypropyl)thio)-1H-benzo[d]imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((3-phenoxypropyl)thio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets in the cell. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to cell death or growth inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-phenoxypropyl)thio)-1H-benzo[d]imidazole is unique due to its specific combination of the benzimidazole core with the phenoxypropylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(3-phenoxypropylsulfanyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-2-7-13(8-3-1)19-11-6-12-20-16-17-14-9-4-5-10-15(14)18-16/h1-5,7-10H,6,11-12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHALNGWQIHMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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